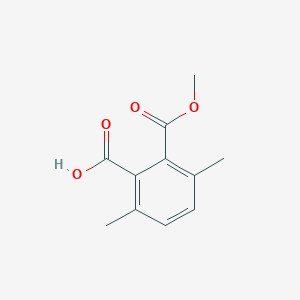
2-Methoxycarbonyl-3,6-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycarbonyl-3,6-dimethylbenzoic acid is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 2-Methoxycarbonyl-3,6-dimethylbenzoic acid contains a total of 27 bonds. These include 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The structure also includes 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-Methoxycarbonyl-3,6-dimethylbenzoic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalyst in Methoxycarbonylation Reactions
2-Methoxycarbonyl-3,6-dimethylbenzoic acid, through its derivatives, plays a significant role as a catalyst in methoxycarbonylation processes. For instance, palladium complexes catalyze the methoxycarbonylation of alkynes, yielding unsaturated esters or engaging in cascade reactions to produce α,ω-diesters, such as dimethyl adipate from 1-butyne. This process demonstrates high activity and selectivity, highlighting the compound's utility in synthesizing esters and diesters pivotal in various industrial and pharmaceutical applications (Núñez Magro et al., 2010).
Synthesis of Complex Organic Molecules
The compound's derivatives are instrumental in synthesizing complex organic molecules, such as carbazomycin B. This process involves multiple steps, including iodination, acetylation, and radical arylation, showcasing the versatility and reactivity of 2-methoxycarbonyl-3,6-dimethylbenzoic acid derivatives in constructing biologically active compounds (Crich & Rumthao, 2004).
Facilitating Novel Synthesis Methods
Research has also explored the thermal decarboxylation of related compounds for novel synthesis methods. For instance, the thermal decarboxylation of specific derivatives in the presence of electron-rich aromatic compounds and Lewis acids can produce compounds like methyl-2,4-dimethoxysalicylate, which has potential anti-tumor properties. Such studies underscore the role of 2-methoxycarbonyl-3,6-dimethylbenzoic acid derivatives in developing new synthetic pathways and their implications in medicinal chemistry (Dabbagh et al., 2004).
Intermediate in Pharmaceutical Synthesis
Additionally, derivatives of 2-methoxycarbonyl-3,6-dimethylbenzoic acid serve as intermediates in synthesizing pharmaceutical compounds. For example, 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA) is a critical intermediate in manufacturing Repaglinide, a medication used to treat type 2 diabetes. This application highlights the compound's importance in drug synthesis and the broader pharmaceutical industry (Tang et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxycarbonyl-3,6-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-4-5-7(2)9(11(14)15-3)8(6)10(12)13/h4-5H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXDEQEBNIOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)
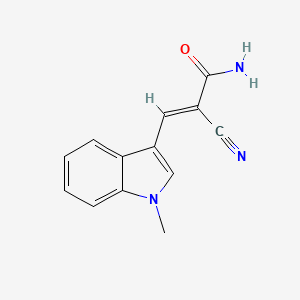

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)
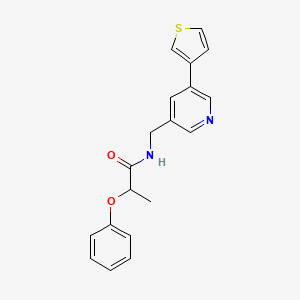
![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2992053.png)
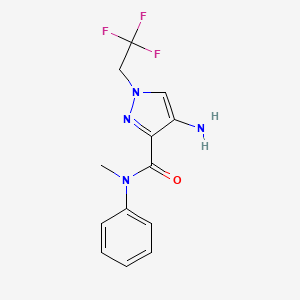
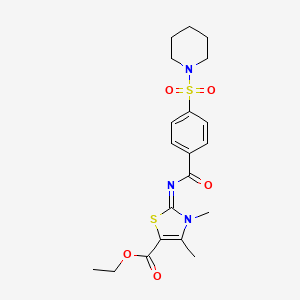
![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)

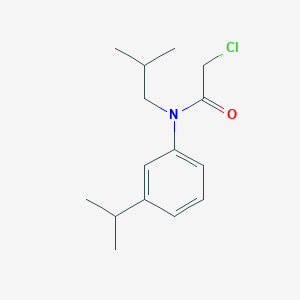
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)
